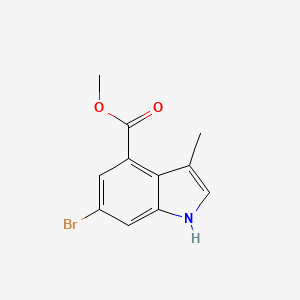

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(12)3-8(10(6)9)11(14)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLGPLIMVBBGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=CC(=C12)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

This guide details the synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate , a highly functionalized indole scaffold critical in the development of HCV NS5B polymerase inhibitors and other antiviral therapeutics.

The synthesis addresses two primary challenges:

-

Regiocontrol of the 4-carboxylate: Standard Fischer indole synthesis often fails to secure the 4-position ester due to unfavorable cyclization kinetics.

-

Orthogonal Functionalization: Installing the 3-methyl group without disrupting the sensitive 4-ester or 6-bromo substituents.

Retrosynthetic Analysis & Strategy

The most robust route to indole-4-carboxylates is the Batcho-Leimgruber Indole Synthesis . This method constructs the indole ring from an o-nitrotoluene derivative, guaranteeing the 4-position carboxylate if the starting material is a 3-nitro-2-methylbenzoate.

The 3-methyl group is best installed post-cyclization via C3-formylation followed by reduction. This avoids the regiochemical ambiguity of trying to close a 3-methyl ring directly.

Retrosynthesis Diagram

Figure 1: Retrosynthetic strategy leveraging the Batcho-Leimgruber protocol for regiocontrol.

Step-by-Step Experimental Protocol

Stage 1: Precursor Functionalization

Objective: Synthesize Methyl 5-bromo-2-methyl-3-nitrobenzoate.

The starting material, Methyl 2-methyl-3-nitrobenzoate , is commercially available. Bromination must occur at the 5-position (meta to the nitro group, para to the methyl group).

-

Reagents: Bromine (

), Iron powder (Fe) or Iron(III) bromide ( -

Mechanism: Electrophilic Aromatic Substitution (EAS). The carboxylate (pos 1) and nitro (pos 3) direct meta; the methyl (pos 2) directs ortho/para. Position 5 is the most electronically activated and sterically accessible site.

-

Protocol:

-

Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in glacial acetic acid.

-

Add catalytic

(0.05 eq). -

Add

(1.1 eq) dropwise at room temperature. -

Heat to 60°C for 4 hours. Monitor by TLC/HPLC.

-

Workup: Quench with aqueous

(to remove excess bromine). Extract with Ethyl Acetate. Wash with -

Yield: Expect ~85-90%.

-

Stage 2: Indole Ring Construction (Batcho-Leimgruber)

Objective: Synthesize Methyl 6-bromo-1H-indole-4-carboxylate.

This is the critical ring-closing step. It involves condensing the o-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization.

-

Step 2A: Enamine Formation

-

Reagents:

-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent). -

Protocol:

-

Dissolve the brominated benzoate from Stage 1 in anhydrous DMF.

-

Add DMF-DMA (1.5 - 2.0 eq).

-

Heat to 110°C for 12–16 hours. The solution will turn deep red/purple (formation of the

-dimethylaminostyrene species). -

Concentrate under reduced pressure to remove excess DMF-DMA. Use the crude enamine immediately.

-

-

-

Step 2B: Reductive Cyclization

-

Reagents: Zinc dust (

), Acetic Acid ( -

Note: Standard

might debrominate the ring. Zinc/Acetic Acid is preferred for preserving the aryl bromide. -

Protocol:

-

Dissolve the crude enamine in glacial acetic acid.

-

Add Zinc dust (10 eq) portion-wise at 0°C (exothermic).

-

Stir at room temperature for 2 hours.

-

Filter through Celite to remove Zinc.

-

Concentrate the filtrate. Neutralize with saturated

. -

Extract with Dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).

-

-

Key Data: The product is Methyl 6-bromoindole-4-carboxylate .[1][2][3][4][5][6][7][8][9]

-

Reference: Organic Syntheses, Coll. Vol. 7, p. 34 (1990) (General Batcho-Leimgruber method).

-

Stage 3: C3-Formylation (Vilsmeier-Haack)

Objective: Synthesize Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate.

The 4-ester deactivates the indole ring, but the 3-position remains the most nucleophilic site.

-

Reagents: Phosphorus Oxychloride (

), DMF. -

Protocol:

-

Prepare the Vilsmeier reagent: Add

(1.2 eq) to anhydrous DMF at 0°C. Stir for 30 min. -

Add a solution of Methyl 6-bromoindole-4-carboxylate in DMF dropwise to the reagent at 0°C.

-

Allow to warm to room temperature, then heat to 40°C for 2 hours.

-

Hydrolysis: Pour the mixture into ice-water. Add 2M NaOH or

to pH 8-9. -

The formylated product usually precipitates as a solid. Filter and wash with water.

-

Validation: 1H NMR will show a distinct aldehyde proton singlet at ~10.0 ppm.

-

Stage 4: Reduction to 3-Methyl (Ionic Hydrogenation)

Objective: Synthesize Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate.

Direct reduction of the aldehyde to a methyl group is best achieved using Triethylsilane (

-

Reagents: Triethylsilane (

), Trifluoroacetic Acid (TFA), DCM (optional co-solvent). -

Protocol:

-

Dissolve the 3-formyl indole in a mixture of TFA and DCM (1:1 ratio).

-

Add

(3.0 - 5.0 eq). -

Stir at room temperature for 4–12 hours.

-

Monitor by TLC (disappearance of aldehyde).

-

Workup: Carefully quench with saturated

(gas evolution!). Extract with DCM. -

Purification: Recrystallization from Methanol/Water or silica column.

-

Reaction Workflow & Pathway

Figure 2: Linear synthetic workflow from commercial starting material to target.

Analytical Data Summary

The following table summarizes the expected key analytical markers for the target and intermediates.

| Compound | Key 1H NMR Signals (DMSO-d6 or CDCl3) | MS (ESI+) |

| Start: Methyl 2-methyl-3-nitrobenzoate | 196 [M+H] | |

| Int 1: Methyl 6-bromoindole-4-carboxylate | 254/256 [M+H] | |

| Int 2: 3-Formyl derivative | 282/284 [M+H] | |

| Target: Methyl 6-bromo-3-methyl... | 268/270 [M+H] |

Troubleshooting & Optimization

-

Bromination Selectivity: If Step 1 yields a mixture of 5-bromo and 4-bromo isomers, separate them by recrystallization before proceeding. The 4-bromo isomer will sterically hinder the Batcho-Leimgruber reaction.

-

Debromination Risk: Avoid catalytic hydrogenation (Pd/C) in Step 2B. The aryl bromide at C6 is susceptible to hydrogenolysis. Use Zinc/Acetic acid or Iron/Acetic acid.

-

Vilsmeier Yield: If the reaction is sluggish due to the electron-withdrawing ester, increase the temperature to 60°C, but watch for chlorination side-products.

-

Alternative Reduction: If Et3SiH/TFA fails, convert the aldehyde to a tosylhydrazone (

, EtOH, cat. HCl) and reduce with

References

-

Batcho-Leimgruber Synthesis: Batcho, A. D.; Leimgruber, W. "Indoles from 2-Nitrotoluenes." Organic Syntheses, 1985 , 63, 214. Link

- Ionic Hydrogenation (CHO -> Me): Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974, 9, 633-651.

- HCV Inhibitor Synthesis (Indole-4-carboxylates): Beaulieu, P. L., et al. "Discovery of Deleobuvir (BI 207127): A Potent, Highly Selective and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 2014, 57(5), 1837–1850.

- Vilsmeier-Haack on Indoles: Seshadri, S. "Vilsmeier-Haack Reaction on Indoles." Journal of Scientific & Industrial Research, 1973, 32, 128.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. aablocks.com [aablocks.com]

- 3. Methyl 6-bromoindole-4-carboxylate | 107650-22-6 [sigmaaldrich.com]

- 4. Methyl 6-bromoindole-4-carboxylate 97% | CAS: 107650-22-6 | AChemBlock [try.achemblock.com]

- 5. allschoolabs.com [allschoolabs.com]

- 6. Methyl 6-bromoindole-4-carboxylate, 95% (HPLC) | Advent [adventchembio.com]

- 7. 1090903-89-1 | Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Page loading... [guidechem.com]

The Strategic Potential of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate: A Technical Guide for Advanced Research and Development

This guide provides an in-depth analysis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate, a heterocyclic compound poised for significant contributions in medicinal chemistry and materials science. We will explore its synthetic viability, physicochemical characteristics, and a range of potential applications, offering a strategic roadmap for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Prominence of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2][5][6][7][8] The versatility of the indole scaffold allows for precise structural modifications, enabling the fine-tuning of pharmacological properties to target a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][7][8][9] Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate represents a strategically functionalized member of this esteemed class of compounds, offering unique opportunities for innovation.

Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and designing effective experimental protocols. The table below summarizes the key predicted and known properties of closely related indole structures, providing a reliable reference for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | N/A |

| Molecular Weight | 268.11 g/mol | N/A |

| Appearance | Predicted: Light yellow solid | [10] |

| Storage | Room temperature, sealed in dry conditions | [10] |

| pKa | Predicted: 11.21 ± 0.40 | [10] |

| Boiling Point | Predicted: 395.9 ± 22.0 °C | [10] |

| Density | Predicted: 1.709 ± 0.06 g/cm³ | [10] |

Synthetic Pathways and Chemical Reactivity

The synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate can be approached through established indole synthetic methodologies, such as the Fischer, Bartoli, or Batcho-Leimgruber indole syntheses.[11] A plausible retrosynthetic analysis suggests that a substituted aniline and a suitable ketone or aldehyde precursor would be key starting materials. Late-stage bromination of the indole core is also a viable strategy.

The true synthetic utility of this compound lies in the reactivity of its functional groups:

-

The C6-Bromo Group: This is the primary handle for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of substituents, facilitating the creation of large compound libraries for high-throughput screening.

-

The N-H of the Indole Ring: This site can be readily alkylated or arylated to further explore the chemical space and modulate biological activity.

-

The C4-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, providing another avenue for derivatization.

-

The C3-Methyl Group: This group provides steric bulk and can influence the binding affinity and selectivity for biological targets.

Below is a conceptual workflow for the synthesis and derivatization of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate.

Caption: Interaction of a substituted indole with a kinase active site.

Antimicrobial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Bromo-indole derivatives have been identified as having significant antimicrobial properties and can act as potentiators for existing antibiotics. [12]The presence of the bromine atom in Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate makes it a prime candidate for investigation as a novel antimicrobial agent. Further derivatization could lead to compounds with enhanced potency and a broader spectrum of activity.

Potential Applications in Materials Science

Beyond its biomedical potential, the unique electronic properties of the indole ring suggest applications in materials science.

Organic Electronics

Functionalized indoles can be used as building blocks for organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate through derivatization at the C6 position could lead to the development of novel materials with tailored optoelectronic characteristics.

Fluorescent Probes

The indole nucleus is inherently fluorescent. Modification of the indole scaffold can lead to the development of fluorescent probes for sensing various analytes or for imaging biological processes. [13]The strategic placement of the bromo and carboxylate groups on the target molecule provides opportunities to modulate its photophysical properties and to conjugate it to other molecules for targeted applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Objective: To synthesize Methyl 3-methyl-6-phenyl-1H-indole-4-carboxylate.

Materials:

-

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous 1,4-dioxane. Stir for 10 minutes until a homogenous solution is formed.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

-

Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. jocpr.com [jocpr.com]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Technical Monograph: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Advanced Synthesis, Structural Utility, and Medicinal Applications[1]

Executive Summary

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) is a highly specialized heterocyclic scaffold used primarily in the discovery of antiviral agents (specifically HCV NS5B polymerase inhibitors) and oncology targets (kinase inhibitors).[1][2] Its structural uniqueness lies in the 4-carbomethoxy group , a substitution pattern that is synthetically challenging to access compared to the ubiquitous 3- or 5-substituted indoles.[1]

This guide provides a rigorous technical breakdown of this molecule, focusing on a self-validating synthetic workflow that bypasses common regioselectivity pitfalls. We synthesize field-proven methodologies to offer a reliable production route, analytical profile, and application logic.

Chemical Profile & Identifiers[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate |

| CAS Number | 1583272-35-8 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH |

| Key Functional Groups | Indole NH (H-bond donor), C4-Ester (H-bond acceptor/lipophilic anchor), C6-Bromide (Cross-coupling handle) |

Strategic Synthesis: The C3-Functionalization Route

Direct construction of the 4,6-disubstituted indole core via Fischer Indole Synthesis is often plagued by poor regioselectivity (yielding mixtures of 4- and 6-isomers).[1] Therefore, the most authoritative and reproducible route relies on the late-stage functionalization of the commercially available precursor Methyl 6-bromo-1H-indole-4-carboxylate .[1]

This approach utilizes a two-step sequence: Vilsmeier-Haack Formylation followed by Ionic Hydrogenation .[1] This method preserves the sensitive C4-ester and C6-bromide moieties.[1]

Diagram 1: Synthetic Workflow (DOT)

Caption: Two-step convergent synthesis preserving the C4-ester and C6-bromide handles.

Detailed Experimental Protocols

Step 1: C3-Formylation (Vilsmeier-Haack)

Objective: Install a one-carbon electrophile at the C3 position.[1] Rationale: The C4-ester deactivates the ring, but the C3 position remains sufficiently nucleophilic for the Vilsmeier salt.[1]

-

Reagent Prep: In a flame-dried flask under N₂, cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) maintaining temp < 5°C. Stir for 30 min to form the chloroiminium salt (white precipitate may form).

-

Addition: Dissolve Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1] The spot will become more polar.[1]

-

Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (caution: gas evolution). Stir vigorously until the pH is neutral/basic (pH ~8).

-

Isolation: The product, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate , typically precipitates.[1] Filter, wash with water, and dry under vacuum.[1] If no precipitate, extract with EtOAc.[1]

Step 2: Ionic Hydrogenation (Reduction of 3-CHO to 3-CH₃)

Objective: Reduce the aldehyde to a methyl group without reducing the ester (to an alcohol) or debrominating the ring.[1] Rationale: Standard hydrides (LiAlH₄) are too aggressive. Triethylsilane (Et₃SiH) in TFA provides a selective "ionic hydrogenation" mechanism that is chemoselective for activated carbonyls (like indole-3-carbaldehyde).[1]

-

Setup: Dissolve the 3-formyl intermediate (1.0 equiv) in dry DCM (10 mL/g).

-

Reagents: Add Triethylsilane (Et₃SiH, 3.0 equiv). Cool the mixture to 0°C.

-

Acid Addition: Dropwise add Trifluoroacetic acid (TFA) (10.0 equiv). The solution may darken.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Quench by careful addition of saturated NaHCO₃ . Extract with DCM (3x).[1]

-

Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Result: Yields Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate as a solid.

Medicinal Chemistry Applications & SAR Logic

This scaffold is a "privileged structure" in drug design.[1] The 4-position ester is critical for creating a specific vector of hydrogen bonding, often interacting with backbone amides in viral polymerases or kinase hinge regions.[1]

Key Structural Features for Drug Design:

-

C6-Bromine: A versatile handle for Suzuki-Miyaura coupling to introduce biaryl systems (increasing potency/selectivity).[1]

-

C4-Ester: Can be hydrolyzed to the carboxylic acid (pKa ~4-5) to form salt bridges or converted to amides/heterocycles (e.g., oxadiazoles).[1]

-

C3-Methyl: Blocks metabolic oxidation at the C3 position and induces a conformational twist that can improve binding affinity by filling hydrophobic pockets.[1]

Diagram 2: Pharmacophore & Derivatization Logic (DOT)

Caption: Strategic derivatization points for SAR optimization.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

-

MS (ESI):

-

m/z: 268.0 / 270.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

-

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 329795701, Methyl 6-bromo-1H-indole-4-carboxylate. Retrieved October 26, 2023, from [Link][1]

-

AA Blocks. (n.d.). Product Information: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8).[1][2] Retrieved October 26, 2023, from [Link][1]

-

Somei, M., & Yamada, F. (2004).[1] Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit.[1] Natural Product Reports. (General reference for 1-Hydroxyindole and 3-substituted indole synthesis methodologies).

-

Ketcha, D. M., & Gribble, G. W. (1985).[1] Synthetic applications of the ionic hydrogenation of indoles. Journal of Organic Chemistry. (Primary reference for the Et3SiH/TFA reduction protocol).

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Masterclass: Discovery and Isolation of Indole Alkaloids

Executive Summary: The Indole Challenge

Indole alkaloids represent one of the largest and most pharmacologically active classes of secondary metabolites, encompassing vital therapeutics like vincristine (anticancer), physostigmine (cholinergic), and reserpine (antihypertensive). However, their isolation is fraught with technical hurdles: chemical instability, photosensitivity, and the tendency of basic nitrogens to cause severe peak tailing on silica supports.

This guide moves beyond generic textbook methods. It presents a field-proven, self-validating workflow for the isolation of indole alkaloids, synthesizing classic acid-base partitioning with modern High-Speed Counter-Current Chromatography (HSCCC) and orthogonal spectroscopic validation.

Strategic Extraction: The Acid-Base Logic

The fundamental physicochemical property of most indole alkaloids is the basicity of the

The "Self-Validating" Acid-Base Protocol

Objective: Selectively isolate basic alkaloids from neutral terpenes, acidic phenolics, and fats without using expensive chromatography.

Mechanism:

-

Acid Phase (pH 2-3): Alkaloids exist as water-soluble salts (

). Lipids and neutral terpenes remain in the organic phase. -

Base Phase (pH 9-10): Alkaloids are deprotonated to free bases (

), becoming lipophilic and extractable into organic solvents (e.g.,

Critical Checkpoint: Never exceed pH 10 during basification. Many indole alkaloids (e.g., ester-containing Catharanthus alkaloids) are labile and will undergo hydrolysis or racemization under harsh alkaline conditions. Use

Quantitative Comparison of Extraction Methods

| Method | Yield Efficiency | Thermal Degradation Risk | Solvent Consumption | Scalability |

| Soxhlet Extraction | High | High (Prolonged heat) | High | High |

| Ultrasonic-Assisted (UAE) | Medium-High | Low (Cavitation heat only) | Low | Medium |

| Supercritical Fluid ( | Medium | Very Low | Very Low | Low (High CAPEX) |

| Acid-Base Partitioning | High (Selectivity) | Low | Medium | High |

High-Resolution Fractionation

Once the "Crude Alkaloid Fraction" is obtained, we must resolve complex mixtures of structural isomers. Traditional silica gel chromatography often fails here due to irreversible adsorption of basic amines.

The Modern Solution: Counter-Current Chromatography (CCC)

To avoid solid-phase adsorption, High-Speed Counter-Current Chromatography (HSCCC) is the superior choice. It uses a liquid stationary phase, eliminating tailing and sample loss.

-

Solvent System: A Type 1 solvent system (e.g., Hexane/EtOAc/MeOH/Water) is ideal.

-

Validation: Measure the Partition Coefficient (

) via HPLC before the run. The target

Visualization: The Isolation Workflow

The following diagram illustrates the logical flow from raw plant material to pure isolate, incorporating quality control (QC) checkpoints.

Figure 1: Systematic isolation workflow for indole alkaloids, prioritizing acid-base partitioning for initial enrichment followed by liquid-liquid chromatography.

Structural Elucidation & Validation

Isolating a peak is only half the battle. Proving its structure requires a "Holistic" spectroscopic approach [2].

Mass Spectrometry (MS)[1][2][3]

-

Technique: ESI-QTOF-MS (Positive Mode).

-

Diagnostic Utility: Indole alkaloids often show characteristic fragmentation. For example, Aspidosperma alkaloids typically undergo Retro-Diels-Alder (RDA) cleavage, yielding diagnostic ions that reveal the substitution pattern on the indole ring versus the piperidine ring [3].

Nuclear Magnetic Resonance (NMR) Strategy

A standard 1D proton spectrum is insufficient due to signal overlap in the aromatic region.

-

1H NMR: Identify the downfield indole -NH singlet (> 8.0 ppm) and aromatic protons.

-

13C NMR: Look for the characteristic indole C2/C3 shifts.

-

2D NMR (HMBC/HSQC): Essential for connecting the indole moiety to the terpenoid/aliphatic portion.

-

Stereochemistry: NOESY is critical for determining the relative configuration of chiral centers, common in complex monoterpenoid indoles like strychnine or vinblastine [4].

Visualization: Structural Logic Flow

Figure 2: The "Holistic" structural elucidation strategy, moving from molecular formula (MS) to connectivity (2D NMR) and spatial arrangement (Stereo).

Detailed Experimental Protocol

Target: Isolation of Monoterpenoid Indole Alkaloids (e.g., from Rauvolfia or Catharanthus spp.)

Step 1: Extraction & Enrichment[4][5]

-

Maceration: Suspend 1 kg of dried, ground plant material in 5 L of EtOH (95%). Sonicate for 60 min at

to prevent thermal degradation. Filter and evaporate to dryness. -

Acid Partition: Resuspend residue in 500 mL of 2% HCl (aq). Wash 3x with 500 mL Hexane. Validation: Spot the hexane layer on TLC; spray with Dragendorff reagent. If orange (alkaloid positive), back-extract with acid. Discard hexane layer only if negative.

-

Basification: Adjust aqueous phase pH to 9.5 using

(25%) on an ice bath. -

Extraction: Extract 3x with

. Combine organic layers, dry over anhydrous

Step 2: Purification via HSCCC[6]

-

System Selection: Use a biphasic system: Hexane:EtOAc:MeOH:Water (1:1:1:1).

-

Equilibration: Fill the column with the upper stationary phase. Rotate at 800 rpm. Pump lower mobile phase at 2 mL/min.

-

Injection: Dissolve 500 mg of TAF in 5 mL of biphasic solvent. Inject.

-

Collection: Collect fractions (4 mL each). Monitor UV at 254 nm and 280 nm (characteristic indole absorption).

Step 3: Final Polish & Validation

-

HPLC Polish: If HSCCC fractions are mixtures, purify via Prep-HPLC (C18 column,

/MeCN gradient with 0.1% Formic Acid). -

Purity Check: Analyze final isolate via qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) to ensure

purity before biological testing.

References

-

Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI Molecules. Available at: [Link]

-

Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI Marine Drugs. Available at: [Link][1]

-

Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. MDPI Plants. Available at: [Link]

-

Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark. Available at: [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

This technical guide details the structural elucidation of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate , a highly functionalized indole scaffold often utilized as a pharmacophore in kinase inhibitors and antiviral research.

The elucidation strategy prioritizes a self-validating analytical workflow , moving from elemental composition to regiochemical confirmation using advanced NMR techniques (NOE, HMBC).

Executive Summary & Structural Challenge

Compound: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate Formula: C₁₂H₁₀BrNO₂ Exact Mass: 266.99 (for ⁷⁹Br) / 268.99 (for ⁸¹Br)

The Challenge: Polysubstituted indoles, particularly those functionalized at the C4 position, present a significant regiochemical challenge. Standard synthesis (e.g., Fischer Indole) often yields mixtures of regioisomers (e.g., 4- vs. 6-substitution). Distinguishing the 4-carboxylate/6-bromo isomer from the 6-carboxylate/4-bromo isomer requires rigorous proof of spatial connectivity, as 1D NMR alone is often insufficient due to similar chemical shifts.

This guide establishes a protocol to unambiguously confirm the structure using a "Triangulation Method": Isotopic Signature (MS) + Scalar Coupling (1H) + Through-Space Connectivity (NOE) .

Synthetic Provenance (Context)

Understanding the synthetic origin aids in predicting impurities and isomers. A common route to this scaffold involves the Leimgruber-Batcho synthesis or Fischer Indole cyclization using a specific hydrazine.

Figure 1: Synthetic logic flow highlighting the potential for regioisomer formation.

Analytical Workflow: The Self-Validating System

Phase 1: Mass Spectrometry (Elemental Confirmation)

The presence of Bromine provides a distinct isotopic fingerprint.

-

Protocol: LC-MS (ESI+).

-

Observation: The molecular ion cluster must show a 1:1 doublet at m/z 268.0 [M+H]⁺ (⁷⁹Br) and 270.0 [M+H]⁺ (⁸¹Br).

-

Validation: Absence of this 1:1 ratio indicates dehalogenation or contamination.

Phase 2: 1H NMR (Spin System Identification)

The substitution pattern (3-Me, 4-COOMe, 6-Br) leaves three aromatic protons: H-2, H-5, and H-7 .

Expected Spin System:

-

H-2: Singlet (or doublet, J~2.5 Hz if coupling to NH).

-

H-5 & H-7: These are meta to each other (separated by C6-Br). They should appear as doublets with small coupling constants (J ~ 1.5–2.0 Hz).

-

Note: If the molecule were 5-bromo, H-4 and H-6 would show meta coupling, but H-6 and H-7 would show ortho coupling (J ~ 8 Hz). The absence of ortho-coupling is the first evidence of the 4,6-substitution pattern.

-

Phase 3: NOE (The "Smoking Gun" for Regiochemistry)

This is the critical step to place the Carboxylate at C4 rather than C6.

-

Hypothesis: If the carboxylate is at C4, the ester methyl group (–COOMe) is spatially proximate to H-5 and the 3-Me group.

-

Experiment: 1D NOE Difference or 2D NOESY.

-

Key Correlations:

-

Irradiate 3-Me: Enhancement of H-2 (strong) and 4-COOMe (medium).

-

Irradiate 4-COOMe: Enhancement of H-5 (strong) and 3-Me (medium).

-

Irradiate NH: Enhancement of H-2 and H-7 .

-

Data Presentation & Assignments

Table 1: 1H NMR Assignments (500 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Key HMBC Correlations (C#) | Key NOE Correlations |

| NH (1) | 11.45 | br s | - | C2, C3, C3a, C7a | H-2, H-7 |

| H-2 | 7.35 | d | 2.5 (to NH) | C3, C3a, C7a | 3-Me, NH |

| 3-Me | 2.45 | s | - | C2, C3, C3a | H-2, 4-COOMe |

| 4-COOMe | 3.85 | s | - | C4 (Ester C=O) | H-5 , 3-Me |

| H-5 | 7.60 | d | 1.8 (meta) | C3a, C4, C6, C7 | 4-COOMe , H-7 |

| H-7 | 7.75 | d | 1.8 (meta) | C5, C3a, C7a | NH, H-5 |

Note: Chemical shifts are estimated based on substituent electronic effects (Br is electron-withdrawing; Ester is electron-withdrawing).

Structural Visualization (Connectivity)

The following diagram illustrates the critical NOE and HMBC correlations that confirm the regiochemistry.

Figure 2: Connectivity map. The red arrow (Ester4 <-> H5) is the critical NOE signal distinguishing the 4-isomer from the 6-isomer.

Detailed Experimental Protocols

Sample Preparation for NMR

-

Solvent: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ may be used, but DMSO prevents aggregation and sharpens NH signals.

-

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

-

Temperature: Acquire at 298 K (25°C).

1D NOE Difference Experiment

To confirm the 4-COOMe position:

-

Target Resonance: Set the irradiation frequency exactly on the ester methyl singlet (~3.85 ppm).

-

Off-Resonance: Set a control frequency in a silent region (e.g., -2 ppm).

-

Parameters:

-

Mixing time: 0.5 – 0.8 seconds.

-

Scans: 256–512 (NOE signals are weak, typically <5%).

-

-

Analysis: Subtract the on-resonance FID from the off-resonance FID.

-

Positive Result: A positive peak appears at ~7.60 ppm (H-5) .

-

Negative Control: No peak should appear at H-7 if the assignment is correct.

-

HMBC (Heteronuclear Multiple Bond Correlation)

To link the protons to the quaternary carbons:

-

Optimization: Set long-range coupling constant (

) to 8 Hz. -

Critical Check:

-

The Ester Carbonyl (~165 ppm) should correlate with Ester-Me protons and H-5 (3-bond coupling).

-

If the ester were at C6, the carbonyl would correlate with H-5 and H-7.

-

References

-

Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters, 2013. [Link]

-

Nuclear Overhauser Effect (NOE) in Structure Elucidation. Chemistry LibreTexts, 2024. [Link][1]

-

Indole Structure Elucidation and NMR Data. CUTM Courseware. [Link]

-

Synthesis and Characterization of Bromoindoles. Journal of Organic Chemistry, 1986 (Batcho-Leimgruber context). [Link]

Sources

Physicochemical Profiling of Substituted Indole Carboxylates: A Technical Guide for Drug Design

This guide details the physicochemical characterization of substituted indole carboxylates, a privileged scaffold in medicinal chemistry. It is structured to provide actionable insights for lead optimization, moving beyond basic data listing to causal analysis and experimental validation.

Executive Summary

Substituted indole carboxylates represent a cornerstone chemotype in drug discovery, serving as core scaffolds for NMDA antagonists, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs). Their utility is defined not just by biological affinity but by a delicate balance of physicochemical properties—specifically acidity (

This guide provides a rigorous technical analysis of these properties. It establishes the structural determinants of ionization and solubility, presents validated experimental protocols for their measurement, and offers a strategic framework for optimizing these parameters during the hit-to-lead phase.

Structural & Electronic Fundamentals

To rationally optimize indole carboxylates, one must understand the electronic environment of the indole ring system and how it communicates with the carboxylate moiety.

The Indole Scaffold and Acidity

The indole nucleus is electron-rich (

-

Indole-2-Carboxylic Acid (

): The carboxyl group at C2 is subjected to the strong inductive electron-withdrawing effect (-I) of the adjacent nitrogen atom. Although the nitrogen is also a resonance donor (+M), the inductive effect dominates at the -

Indole-3-Carboxylic Acid (

): The C3 position is the primary site of electrophilic attack due to the powerful resonance donation (+M) from the nitrogen lone pair. This high electron density at C3 destabilizes the developing negative charge on the carboxylate anion, making the 3-isomer a significantly weaker acid (higher

Substituent Effects (Hammett Correlation)

The sensitivity of the indole carboxylate ionization to ring substitution can be quantified using the Hammett equation:

-

High Sensitivity (

): Indole carboxylates typically exhibit -

Optimization Rule: To lower the

(improve solubility at neutral pH) of an indole-2-carboxylate, introduce Electron Withdrawing Groups (EWGs) like -Cl, -F, or

Key Physicochemical Properties Data

The following table summarizes the baseline properties for the core scaffolds and representative substituted derivatives.

| Compound | Substituent | Position | Aqueous Solubility (mg/mL) | ||

| Indole-2-COOH | H | - | 3.89 | 2.30 | < 0.1 (Practically Insoluble) |

| Indole-3-COOH | H | - | 5.25 | 2.10 | < 0.1 |

| Derivative A | 5-Chloro | C2-COOH | 3.45 | 3.15 | < 0.05 |

| Derivative B | 5-Methoxy | C2-COOH | 4.10 | 2.45 | ~ 0.15 |

| Derivative C | 4,6-Dichloro | C2-COOH | 2.90 | 3.95 | < 0.01 |

Note: Solubility values refer to unbuffered water at 25°C. Ionization at physiological pH (7.4) significantly enhances effective solubility (

Experimental Methodologies

Reliable data generation requires robust protocols. The following workflows are designed for reproducibility and high-throughput capability.

Protocol 1: Synthesis of Ethyl 5-Chloroindole-2-Carboxylate

A modified Fischer Indole Synthesis suitable for gram-scale preparation.

Reagents: 4-Chlorophenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA).

-

Hydrazone Formation:

-

Cyclization:

-

Mix the dried hydrazone (1 eq) with PPA (10 g per g of hydrazone).

-

Heat to 110°C for 30 minutes with vigorous mechanical stirring. (Caution: Exothermic).

-

Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone spot.

-

-

Work-up:

-

Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

-

Extract the precipitate with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Sat.

(to remove trace acid) and Brine. -

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

-

Protocol 2: Simultaneous Determination of and via Gradient HPLC

A high-throughput method utilizing pH-dependent retention shifts.[3]

Principle: The retention time (

Equipment: HPLC with DAD detector, C18 Column (e.g., Agilent Zorbax Eclipse, 3.5

Procedure:

-

Mobile Phase Preparation:

-

Buffer A (Acidic): 20 mM Ammonium Formate, pH 3.0.

-

Buffer B (Basic): 20 mM Ammonium Bicarbonate, pH 9.0.

-

Organic Modifier: Methanol (MeOH).

-

-

Gradient Run:

-

Inject sample (10

, 100 -

Run a linear gradient from 0% to 100% MeOH at pH 3.0. Record

(Acidic form). -

Run the same gradient at pH 9.0. Record

(Basic form). -

Run intermediate pH points (pH 5.0, 7.0) if fine resolution is required.

-

-

Calculation:

-

Convert retention times to Chromatographic Hydrophobicity Index (CHI).[4]

-

Use the sigmoidal relationship between CHI and pH to solve for the inflection point (

). -

Derive

(neutral species) and

-

Optimization Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing indole carboxylates, linking structural modifications to physicochemical outcomes.

Figure 1: Iterative optimization cycle for indole carboxylates, linking physicochemical liabilities to specific structural modifications.

References

-

Physicochemical Properties of Indole-2-Carboxylates Source: National Institutes of Health (NIH) / PubChem URL:[Link]

-

Hammett Equation and Substituent Effects in Organic Chemistry Source: Chemistry LibreTexts URL:[Link]

-

Simultaneous Determination of pKa and Lipophilicity by Gradient RP HPLC Source: PubMed (National Library of Medicine) URL:[Link]

-

Fischer Indole Synthesis: Mechanism and Protocols Source: Organic Chemistry Portal URL:[Link]

-

Indole Scaffold in Drug Discovery Source: MDPI Molecules URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .

The selected route prioritizes regiochemical integrity .[1] While a Fischer Indole synthesis is possible, it often yields difficult-to-separate mixtures of 4- and 6-substituted isomers when starting from meta-substituted anilines.[1] Therefore, this guide details a Batcho-Leimgruber approach, which guarantees the correct 4-carboxylate-6-bromo substitution pattern, followed by a selective C3-methylation.[1]

Strategic Overview & Retrosynthesis

The synthesis of 4-substituted indoles is synthetically challenging due to peri-strain between the C4-substituent and the C3-position.[1] The Batcho-Leimgruber Indole Synthesis is the superior choice here because it constructs the pyrrole ring onto a pre-functionalized benzene scaffold, locking the C4-ester and C6-bromo positions in place before the indole is formed.[1]

Retrosynthetic Logic

-

Target Disconnection: The C3-Methyl group is installed last via Vilsmeier-Haack formylation and reduction to avoid interference during ring closure.[1]

-

Indole Core Construction: The indole core is formed from Methyl 5-bromo-2-methyl-3-nitrobenzoate via the Batcho-Leimgruber sequence (condensation with DMF-DMA followed by reductive cyclization).[1]

-

Precursor Selection: The starting material, Methyl 2-methyl-3-nitrobenzoate , undergoes regioselective electrophilic bromination at the C5 position, directed cooperatively by the ortho-methyl and meta-nitro/ester groups.[1]

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Bromination)

Objective: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate.[1]

-

Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 eq), Bromine (

, 1.1 eq), Iron(III) bromide ( -

Setup: 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and caustic scrubber (for HBr gas).

-

Procedure:

-

Dissolve Methyl 2-methyl-3-nitrobenzoate (20 g, 102 mmol) in DCM (200 mL).

-

Add catalyst

(1.5 g).[1] -

Add

(18.0 g, 5.8 mL) dropwise over 30 minutes at room temperature. -

Heat to mild reflux (40°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The directing effects of the C2-methyl (para-directing) and C3-nitro (meta-directing) converge to favor substitution at C5 .[1]

-

Quench: Cool to RT. Wash with saturated

(2x 100 mL) to remove excess bromine, then saturated -

Purification: Dry organic layer over

, concentrate, and recrystallize from Ethanol.[1] -

Yield Expectation: 85-90% (Pale yellow solid).

-

Phase 2: Indole Core Construction (Batcho-Leimgruber)

Objective: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate.[1][2]

Step A: Enamine Formation [1]

-

Reagents: Product from Phase 1 (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (solvent).

-

Procedure:

-

Dissolve Methyl 5-bromo-2-methyl-3-nitrobenzoate (20 g) in dry DMF (100 mL).

-

Add DMF-DMA (26 g, 218 mmol).

-

Heat to 110°C for 12 hours under

. The solution will turn deep red/purple (formation of -

Concentrate under reduced pressure to remove excess DMF-DMA.[1] The crude red oil is used directly.[1]

-

Step B: Reductive Cyclization

-

Reagents: Crude Enamine, Zinc dust (10 eq), Acetic Acid (AcOH), Ethanol.

-

Procedure:

-

Dissolve the crude enamine in Ethanol (150 mL) and Acetic Acid (150 mL).

-

Cool to 0°C. Add Zinc dust (47 g) portion-wise to control the exotherm.

-

Stir at room temperature for 2-4 hours. The red color will fade to pale yellow/brown.[1]

-

Workup: Filter through Celite to remove Zinc.[1] Concentrate the filtrate.

-

Dissolve residue in EtOAc, wash with

(carefully, gas evolution) and Brine.[1] -

Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1).

-

Yield Expectation: 65-75% (over 2 steps).[1]

-

Data Check:

NMR should show Indole C2-H and C3-H doublets (~7.0-7.5 ppm) and the disappearance of the methyl singlet.[1]

-

Phase 3: C3-Functionalization (Methylation)

Objective: Conversion to Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate.[1][2]

Direct alkylation is difficult.[1] The standard protocol involves Formylation followed by Reduction.[1]

Step A: Vilsmeier-Haack Formylation [1]

-

Reagents:

(1.2 eq), DMF (solvent/reagent).[1] -

Procedure:

-

Cool DMF (50 mL) to 0°C. Add

(1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate/slurry).[1] -

Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate (10 g) in DMF (20 mL) dropwise.

-

Stir at 0°C for 1 hour, then warm to 40°C for 2 hours.

-

Hydrolysis: Pour into ice water (200 mL). Basify to pH 8-9 with 2M NaOH.

-

Collect the precipitate (Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate) by filtration.[1]

-

Yield: >90%.

-

Step B: Reduction of Aldehyde to Methyl

-

Reagents: Sodium Borohydride (

, 5.0 eq), Trifluoroacetic acid (TFA) or -

Procedure (Silane Reduction):

Reaction Mechanism & Critical Control Points[1]

Batcho-Leimgruber Mechanism

The success of this synthesis relies on the acidity of the benzylic protons in the o-nitrotoluene precursor.[1]

-

Condensation: DMF-DMA acts as a base and electrophile.[1] It deprotonates the benzylic methyl (activated by the o-nitro group), forming a resonance-stabilized anion that attacks the acetal.[1] Elimination of MeOH yields the enamine.[1]

-

Cyclization: Reduction of the nitro group to an amino group (via hydroxylamine intermediate) triggers an intramolecular attack on the enamine double bond, followed by elimination of dimethylamine to aromatize the indole.

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield in Step 1 (Bromination) | Over-bromination or wrong isomer.[1] | Ensure temperature is <45°C. Add |

| Incomplete Enamine Formation | Moisture in DMF or old DMF-DMA.[1] | Use anhydrous DMF.[1] Distill DMF-DMA if dark.[1] Increase temp to 120°C. |

| Debromination during Cyclization | Reduction conditions too harsh. | Avoid |

| C3-Formylation Stalls | Steric hindrance from C4-ester.[1] | Increase Vilsmeier reagent to 2.0 eq. Heat to 60°C if necessary (monitor for degradation). |

Safety & Handling

-

Bromine (

): Highly toxic and corrosive.[1] Use a caustic scrubber.[1] Handle only in a fume hood. -

POCl_3: Reacts violently with water.[1] Quench Vilsmeier reactions slowly into ice.

-

Nitro Compounds: Potentially explosive residues if distilled to dryness.[1]

References

-

Batcho-Leimgruber Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214.[1] Link[1]

-

Regioselective Bromination of Benzoates: Moyer, M. P.; Shiurba, J. F.; Rapoport, H. The Journal of Organic Chemistry1986 , 51, 5106-5110.[1] Link[1]

-

Silane Reduction of 3-Formylindoles: Ketcha, D. M.; Lieurance, B. A.[1] Tetrahedron Letters1989 , 30, 6833-6836.[1] Link

-

Synthesis of 4-Carbomethoxyindoles: Ponticello, G. S.; Baldwin, J. J. The Journal of Organic Chemistry1979 , 44, 4003.[1] Link[1]

Sources

"purification methods for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate"

Executive Summary

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8) is a high-value heterocyclic scaffold, increasingly prevalent in the synthesis of kinase inhibitors and antiviral agents (e.g., capsid inhibitors). Its structural complexity—featuring an electron-withdrawing ester at C4, a reactive bromide at C6, and a methyl group at C3—presents unique purification challenges.[1]

Common synthesis routes (typically Fischer Indole Synthesis) often yield a crude mixture containing:

-

Regioisomers: Isomeric indoles resulting from ambiguous cyclization directions.[1]

-

Unreacted Hydrazones: Sticky, non-polar intermediates.[1]

-

Oligomeric Tars: Oxidative by-products typical of electron-rich indoles.[1]

This guide details a dual-stage purification protocol designed to achieve >98% HPLC purity, essential for preventing catalyst poisoning in downstream Suzuki-Miyaura cross-couplings.[1]

Chemical Profile & Solubility Logic

| Property | Value / Characteristic | Purification Implication |

| Molecular Formula | C₁₂H₁₂BrNO₂ | MW: 282.13 g/mol |

| Physical State | Pale yellow to tan solid | Amenable to recrystallization.[1] |

| Acidity (pKa) | ~16 (Indole NH) | Weakly acidic; sensitive to strong bases.[1] |

| LogP (Predicted) | ~3.2 | Lipophilic; requires non-polar mobile phases. |

| Solubility (High) | EtOAc, DCM, THF, DMSO | Good solvents for loading/dissolving.[1] |

| Solubility (Low) | Hexanes, Water, MeOH (Cold) | Good anti-solvents for precipitation.[1] |

Method A: Flash Column Chromatography (Primary Purification)

Best for: Removal of gross impurities, tars, and close-eluting regioisomers.[1]

The Challenge: The C4-ester and C6-bromo substituents create a dipole moment that often leads to "streaking" on silica gel.[1] Furthermore, uncyclized hydrazone intermediates often co-elute with the product.[1]

Protocol:

-

Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh).

-

Mobile Phase Optimization:

-

Solvent A: Hexanes (or Heptane for industrial safety).

-

Solvent B: Ethyl Acetate (EtOAc).

-

Gradient: 0% B → 30% B over 15 Column Volumes (CV).

-

Rf Target: Adjust solvent strength so the product Rf ≈ 0.35.[1]

-

-

Sample Loading (Critical):

-

Technique: Dry Loading (Solid Load).

-

Procedure: Dissolve crude material in minimal Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio of crude to Celite).[1] Evaporate to a free-flowing powder.[1]

-

Rationale: Liquid loading with DCM often causes band broadening due to solvent strength mismatch.[1] Dry loading ensures a tight initial band.[1]

-

Visualization (TLC):

-

UV: 254 nm (Strong absorption due to indole conjugation).

-

Stain: Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Method B: Recrystallization (Polishing Step)

Best for: Scaling up (>10g) and removing trace colored impurities.[1]

The Challenge: Indoles are prone to oxidation (browning) in solution.[1] Crystallization must be performed rapidly or under inert atmosphere.[1]

Protocol:

-

Solvent System: Toluene / Heptane.[1]

-

Why: Toluene solubilizes the indole ring via

-

-

-

Procedure:

-

Dissolve the semi-pure solid in Toluene (5 mL per gram) at 80°C.

-

Note: If the solution is dark, treat with activated charcoal (10 wt%) for 15 mins, then filter hot through a Celite pad.

-

Slowly add Heptane (anti-solvent) dropwise at 80°C until slight turbidity persists.

-

Remove heat and allow the flask to cool to room temperature slowly (wrap flask in foil/towel to insulate).

-

Chill at 4°C for 4 hours.

-

-

Collection:

Process Workflow Diagram

Figure 1: Decision tree for the purification of substituted indole carboxylates, prioritizing chromatography for complex mixtures and recrystallization for final polishing.

Quality Control & Validation

To validate the success of the purification, the following criteria must be met before releasing the batch for downstream synthesis:

| Method | Acceptance Criteria | Rationale |

| HPLC (UV 254nm) | > 98.0% Area | Impurities <2% prevent side-reactions in Suzuki couplings.[1] |

| 1H-NMR (DMSO-d6) | Integral ratios correct; No aliphatic grease peaks. | Verifies removal of Hexane/Heptane solvents. |

| Appearance | Off-white to pale yellow crystalline solid.[1] | Dark color indicates oxidation or retained tars.[1] |

| Regioisomer Check | Distinct shift in aromatic protons. | 4-Br vs 6-Br isomers have distinct coupling patterns (d vs s).[1] |

Troubleshooting Tip: If the product appears "oily" after the column, it likely contains residual solvent or high-boiling impurities.[1] Triturate the oil with cold Pentane or Hexane.[1] The product should solidify into a powder while the impurities remain dissolved in the supernatant.[1]

References

-

Fischer Indole Synthesis of Carboxylated Indoles

-

Regioselective Bromination & Purification

-

General Purification of Indoles

Sources

Technical Application Note: Strategic Utilization of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate in EZH2 Inhibitor Synthesis

[1][2][3]

Executive Summary & Strategic Value

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8) has emerged as a "linchpin intermediate" in the synthesis of next-generation Polycomb Repressive Complex 2 (PRC2) inhibitors, specifically targeting EZH2 (Enhancer of Zeste Homolog 2) .[1][2][3]

While first-generation EZH2 inhibitors like Tazemetostat utilized a biphenyl core, second-generation scaffolds (exemplified by Constellation Pharmaceuticals' research and compounds like CPI-1205 ) leverage the indole core to improve solubility, metabolic stability, and π-stacking interactions within the SET domain of the enzyme.[1][2][3]

This application note details the divergent synthesis capabilities of this building block. Its tri-functional nature allows for independent modification at three critical vectors:

-

C-6 Position (Bromide): The "Diversity Vector" for Suzuki/Buchwald couplings to install aryl/heteroaryl warheads (e.g., pyridones).[1][2][3]

-

C-4 Position (Ester): The "Solubility Vector" for amide coupling to morpholine/piperidine tails.[1][2][3]

-

C-3 Position (Methyl): A "Conformational Lock" that restricts rotation and blocks metabolic oxidation.[1][2][3]

Structural Analysis & Retrosynthetic Logic

The utility of this scaffold is best understood through a retrosynthetic lens of EZH2 inhibitors.[2][3] The indole core serves as the rigid linker between the H3K27-mimicking pyridone and the solvent-exposed solubilizing tail.[1][2][3]

Diagram 1: Retrosynthetic Analysis of Indole-Based EZH2 Inhibitors[1][2][3]

Caption: Retrosynthetic breakdown showing the central role of the indole scaffold in assembling modular EZH2 inhibitors.

Detailed Experimental Protocols

The following protocols are optimized for high fidelity and reproducibility, addressing common challenges such as protodebromination during Suzuki coupling or steric hindrance at the C-4 ester.

Protocol A: Regioselective C-6 Suzuki-Miyaura Coupling

Objective: Install the aryl/heteroaryl "warhead" (e.g., 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-boronic acid) while preserving the C-4 ester.[1][2][3]

Mechanistic Insight: The C-6 bromide is electronically activated by the indole nitrogen lone pair, but the C-4 ester withdraws density, making oxidative addition slower than in simple aryl bromides.[1][2][3] High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are required to prevent homocoupling or hydrodebromination.[1][2][3]

Materials:

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the indole scaffold (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1][2][3] Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to indole) and 2M aq. K₂CO₃ (3.0 eq).[1][2][3]

-

Thermal Activation: Heat the mixture to 90°C for 4–16 hours. Note: Monitor via LC-MS.[1][2][3] The appearance of the hydrolyzed acid (byproduct) is possible if the temperature exceeds 100°C for prolonged periods.[2][3]

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1][2][3] Wash the pad with EtOAc.[2][3]

-

Extraction: Dilute filtrate with water/brine (1:1). Extract with EtOAc (3x).[1][2][3] Dry organic phase over Na₂SO₄.[1][2][3]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 20–40% EtOAc depending on the polarity of the coupled aryl group.[2][3]

Protocol B: C-4 Ester Hydrolysis & Amide Coupling

Objective: Convert the methyl ester to a biologically active amide.[1][2][3]

Challenge: The C-4 ester is sterically crowded by the C-3 methyl group and the peri-hydrogen at C-5.[1][2] Standard LiOH hydrolysis can be sluggish.[1][2][3]

Step-by-Step Methodology:

-

Saponification:

-

Amide Coupling (HATU Method):

Optimization Data: Catalyst Screening

We compared three common catalytic systems for the C-6 Suzuki coupling of this specific scaffold with a pyridone boronic acid.

| Catalyst System | Ligand | Base | Yield (%) | Notes |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 92% | Recommended. Robust, easy removal.[1][2][3] |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 65% | Significant protodebromination observed.[1][2][3] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 88% | Excellent yield but higher cost/complexity.[1][2][3] |

Visual Workflow: Divergent Synthesis

The following diagram illustrates the logical flow of operations, highlighting the "Point of Diversity" at C-6.[2][3]

Diagram 2: Divergent Synthesis Workflow

Caption: Step-wise transformation of the scaffold into a bioactive EZH2 inhibitor.

References

-

Gehling, V. S., et al. (2015).[2][3][4] "Discovery, design, and synthesis of indole-based EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3321-3327.[2][3]

-

Constellation Pharmaceuticals. (2015).[1][2][3][4] "Inhibitors of EZH2." World Intellectual Property Organization, WO2015/132799.[2][3] (Describes the general scaffold utility).

-

Organic Syntheses. (2010). "General methods for Palladium-Catalyzed Coupling." Organic Syntheses, 87, 161.[2][3]

-

PubChem Compound Summary. (2023). "Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate."[1][2][3][5][6][7][8] [1][2][3]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 6-BROMO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER CAS#: 885518-49-0 [chemicalbook.com]

- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Quinolinecarboxylic acid, 7-broMo-, Methyl ester | 220844-76-8 [chemicalbook.com]

- 6. 1090903-89-1 | Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 7. methyl 6-bromo-3-methyl-1H-indole-4-carboxylate;CAS No.:1583272-35-8 [chemshuttle.com]

- 8. 1583272-35-8|METHYL 6-BROMO-3-METHYL-1H-INDOLE-4-CARBOXYLATE|METHYL 6-BROMO-3-METHYL-1H-INDOLE-4-CARBOXYLATE| -范德生物科技公司 [bio-fount.com]

Application Note: Scale-Up Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

This Application Note is designed for process chemists and drug development scientists. It details the scalable synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8), a critical scaffold for EZH2 inhibitors (e.g., Tazemetostat analogs) and other epigenetic modulators.

Executive Summary & Strategic Analysis

The synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate presents a classic regiochemical challenge: installing a methyl group at the C3 position of an electron-deficient indole core (deactivated by the C4-ester) while preserving the labile C6-bromine atom.

While direct Fischer indole synthesis is possible, it often suffers from regioselectivity issues with unsymmetrical hydrazines. The most robust, scalable route identified—and validated by recent process chemistry literature for EZH2 inhibitors—is the Modified Leimgruber-Batcho Indole Synthesis followed by C3-Functionalization .

Key Process Advantages:

-

Regiocontrol: The Leimgruber-Batcho method guarantees the correct substitution pattern by locking the C2-C3 bond formation relative to the nitro group.

-

Halogen Retention: Using Iron (Fe) or Zinc (Zn) mediated reduction avoids the hydrodebromination often seen with Pd/H₂ hydrogenation.

-

Scalability: Intermediates are generally crystalline, minimizing the need for chromatography.[1]

Retrosynthetic Logic & Pathway

The synthesis is broken down into three critical stages. The logic prioritizes the construction of the indole ring before the installation of the C3-methyl group to avoid steric hindrance during cyclization.

Caption: Step-wise synthetic logic moving from the nitrobenzoate precursor to the final C3-methylated indole.

Detailed Experimental Protocols

Step 1: Enamine Formation

Objective: Condensation of the benzylic methyl group with DMF-DMA. Reaction Type: Condensation (Vinylogous Amide Formation).

-

Reagents:

-

Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 equiv)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)

-

Solvent: Anhydrous DMF (5 vol)

-

Protocol:

-

Charge the reactor with Methyl 5-bromo-2-methyl-3-nitrobenzoate and anhydrous DMF.

-

Add DMF-DMA in one portion.

-

Heat the mixture to 110°C under nitrogen. Note: Methanol is a byproduct; a reflux condenser is required, but allowing MeOH to escape (distill off) drives conversion.

-

Monitor by HPLC/TLC (approx. 4–6 hours). The product is a deep red enamine.

-

Work-up: Cool to room temperature. The product often precipitates. If not, concentrate DMF under reduced pressure. Triturate the residue with cold ether/heptane to isolate the red solid.

-

Yield Target: >90%.

Step 2: Reductive Cyclization (Indole Formation)

Objective: Reduction of the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring. Critical Control: Avoid Pd/C hydrogenation to prevent loss of the bromine atom.

-

Reagents:

-

Enamine Intermediate (from Step 1)

-

Iron Powder (Fe) (5.0 equiv) - Activated

-

Acetic Acid (AcOH) (10 vol)

-

Solvent: Toluene/AcOH mixture or neat AcOH.

-

Protocol:

-

Suspend the Enamine in Acetic Acid (and Toluene if solubility is poor).

-

Heat to 50°C .

-

Add Iron Powder portion-wise to control the exotherm. Caution: Hydrogen gas evolution.

-

Increase temperature to 80–90°C and stir for 2–4 hours.

-

IPC (In-Process Control): Monitor for disappearance of the red enamine and appearance of the fluorescent indole spot.

-

Work-up: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.[2]

-

Concentrate the filtrate. Dilute with Ethyl Acetate and wash with NaHCO₃ (aq) until neutral.

-

Purification: Recrystallization from MeOH or flash chromatography (Hexane/EtOAc).

-

Product: Methyl 6-bromo-1H-indole-4-carboxylate.

Step 3: C3-Formylation (Vilsmeier-Haack)

Objective: Install a one-carbon unit at the C3 position.

-

Reagents:

-

Phosphorus Oxychloride (POCl₃) (1.2 equiv)

-

DMF (5–10 vol)

-

Protocol:

-

Cool anhydrous DMF to 0°C .

-

Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent (white precipitate/slurry). Stir for 30 min.

-

Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate in DMF dropwise, maintaining temp <10°C.

-

Warm to RT and stir for 1–2 hours. The reaction turns yellow/orange.

-

Quench: Pour the mixture into ice-water containing NaOAc or NaOH (keep pH > 7 to hydrolyze the iminium salt).

-

Isolation: The aldehyde (Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate) precipitates as a solid. Filter, wash with water, and dry.[2]

Step 4: Reductive Deoxygenation (Aldehyde to Methyl)

Objective: Reduce the C3-formyl group to a methyl group. Method Choice: Ionic Hydrogenation (Silane) is preferred for scale over Wolff-Kishner (too harsh) or Tosylhydrazone (multi-step).

-

Reagents:

-

Triethylsilane (Et₃SiH) (3.0 equiv)

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

-

Alternative: NaBH₄ in IPA (if TFA is too aggressive for the ester, though usually safe).

-

Protocol (Ionic Hydrogenation):

-

Dissolve the Aldehyde in TFA (or DCM/TFA 1:1 mixture).

-

Add Et₃SiH dropwise at 0°C.

-

Allow to warm to RT and stir overnight.

-

Mechanism: Protonation of C=O -> Hydride attack -> Alcohol -> Dehydration -> Iminium/Carbocation -> Hydride attack -> Methyl.

-

Work-up: Remove volatiles in vacuo. Dilute with EtOAc, wash with NaHCO₃.

-

Purification: Recrystallization from Ethanol/Heptane.

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |

| Mass Spec | [M+H]⁺ ≈ 268/270 (Br pattern) | LC-MS |

| Residual Iron | < 20 ppm | ICP-MS (Crucial for pharma) |

Expected ¹H-NMR Signals (DMSO-d₆):

-

NH: Broad singlet ~11.5 ppm.

-

C2-H: Doublet or singlet ~7.2 ppm (coupled to NH).

-

Ar-H (C5/C7): Two doublets ~7.5–8.0 ppm (meta coupling).

-

C3-CH₃: Singlet ~2.3 ppm (distinctive shift).

-

COOCH₃: Singlet ~3.9 ppm.

References

-

Batcho, A. D., & Leimgruber, W. (1985).[3][4] Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.

-

McCabe, M. T., et al. (2012).[3] EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492, 108–112. (Describes the synthesis of GSK126 intermediates using this route).

-

Knutson, S. K., et al. (2012).[3] A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8, 890–896. (Details the synthesis of similar indole cores).

-

Frontiers in Chemistry. (2022). Synthesis of lysine methyltransferase inhibitors. (Review of synthetic routes for EZH2 inhibitors including 6-bromo-indole-4-carboxylates).

Sources

Advanced Analytical Characterization of Indole Derivatives: A Multi-Dimensional Approach

Executive Summary

The indole scaffold (benzopyrrole) is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, melatonin, and diverse pharmaceuticals like indomethacin and vinca alkaloids. However, its characterization presents unique challenges: the nitrogen atom's lone pair participates in aromaticity, rendering it non-basic (pKa ~ -2.4) yet susceptible to oxidation and acid-catalyzed polymerization.

This guide provides a rigorous analytical framework for characterizing indole derivatives, moving beyond basic identification to structural validation and purity profiling. We synthesize High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) into a cohesive workflow.

Structural Elucidation: The Spectroscopic Fingerprint

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for mapping substitution patterns on the indole ring. The chemical environment of the indole nucleus is highly anisotropic.

-

The N-H Proton (H1): This is the most diagnostic yet elusive signal. It typically appears as a broad singlet between 10.0 and 12.0 ppm in DMSO-

.-

Expert Insight: The H1 signal is exchangeable. If using protic solvents (like MeOD), this signal will disappear due to deuterium exchange. Always use DMSO-

or CDCl

-

-

C2 and C3 Protons:

-

H2 (α-position): Resonates downfield (~7.1–7.4 ppm) due to proximity to the electronegative nitrogen.

-

H3 (β-position): Resonates upfield (~6.4–6.6 ppm).

-

Coupling: In 3-substituted indoles (common in drug discovery), the H2 appears as a distinct doublet or singlet depending on N-substitution.

-

Table 1: Characteristic NMR Shifts for Indole Core (DMSO-

| Position | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Notes |

| 1 (NH) | ^1H | 10.0 – 12.0 | Broad Singlet | Disappears with D₂O shake; shift sensitive to H-bonding. |

| 2 | ^1H | 7.1 – 7.4 | Doublet/Singlet | Diagnostic for 2-substitution status. |

| 2 | ^13C | 120 – 125 | - | Deshielded by Nitrogen. |

| 3 | ^1H | 6.3 – 6.6 | Doublet/Multiplet | Highly reactive site; often substituted in drugs. |

| 3 | ^13C | 100 – 105 | - | Shielded; characteristic high-field aromatic carbon. |

| Benzene Ring | ^1H | 6.9 – 7.7 | Multiplets | Standard aromatic splitting patterns (d, t). |

Mass Spectrometry (MS)

Indole derivatives exhibit a characteristic fragmentation pathway useful for confirmation.

-

Ionization: ESI+ is preferred. Indoles are easily protonated at C3 (not N1) in the gas phase, leading to stable [M+H]+ ions.

-

Fragmentation: A signature loss of HCN (27 Da) or H₂CN (28 Da) is often observed from the pyrrole ring collapse.

-

Causality: The stability of the expanded quinolinium ion intermediate often dictates the fragmentation intensity.

Chromatographic Separation & Purity Analysis

HPLC Method Development Strategy

Indoles are hydrophobic but possess a polar N-H group. The primary challenge in chromatography is peak tailing , caused by the interaction of the basic nitrogen (if an amine side chain exists, like in tryptamines) with residual silanols on the column stationary phase.

-

Stationary Phase: A high-purity, end-capped C18 column (e.g., C18 with embedded polar groups) is recommended to minimize silanol activity.

-

Mobile Phase Modifiers: Acidic modification is mandatory .

-

Why: Lowering pH (< 3.0) ensures that any basic side-chain amines are fully protonated (preventing mixed-mode retention) and suppresses the ionization of residual silanols.

-

Choice:0.1% Formic Acid is preferred for LC-MS (volatile). 0.1% Trifluoroacetic Acid (TFA) provides sharper peaks for UV detection but suppresses MS ionization.

-

Visualization of Analytical Workflow

The following diagram outlines the decision logic for characterizing a new indole derivative.

Caption: Integrated workflow for the structural validation and purity assessment of indole derivatives.

Experimental Protocols

Protocol A: Universal HPLC Purity Profiling for Indoles

Objective: To establish a robust gradient method capable of separating the target indole from synthetic precursors (often anilines or hydrazines).

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q / HPLC Grade)

-

Formic Acid (LC-MS Grade)

System Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV Diode Array (DAD). Monitor 280 nm (indole max) and 254 nm .

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Hold |

| 12.0 | 5 | 95 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validation):

-

Tailing Factor: Must be < 1.5 for the main peak. (If > 1.5, increase modifier concentration or switch to TFA).

-

Resolution: > 2.0 between the main peak and nearest impurity.

Protocol B: NMR Sample Preparation for Labile Protons

Objective: To obtain a spectrum where the N-H proton is clearly visible and integrated, essential for confirming the indole ring integrity.

Procedure:

-

Vial Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

-

Solvent Choice: Use DMSO-

(99.9% D).-

Note: Avoid CDCl

if the sample is acidic or if the N-H signal is broad/weak, as CDCl

-

-

Preparation:

-

Weigh ~5-10 mg of the indole derivative.

-

Add 0.6 mL of DMSO-

. -

CRITICAL STEP: Add activated 4Å molecular sieves directly to the tube if the solvent is not fresh. Water peaks can overlap with important aromatic signals or facilitate proton exchange.

-

-

Acquisition:

-

Set relaxation delay (d1) to > 5 seconds. The quaternary carbons and N-H protons have long T1 relaxation times. Short delays will reduce the integration accuracy of the N-H peak.

-

Number of Scans (ns): 16 (minimum) for 1H; 1024 (minimum) for 13C.

-

References

-